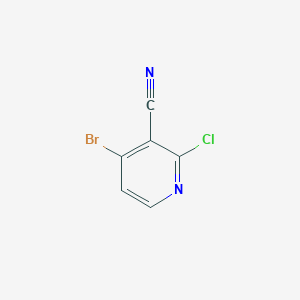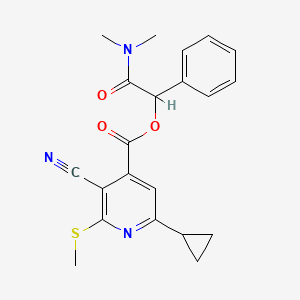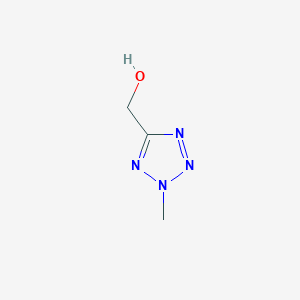
4-Bromo-2-chloronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloronicotinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It is an important pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloronicotinonitrile involves several steps . The process starts with the reaction of malononitrile with trimethyl orthoacetate to obtain 2-(1-methoxy ethylidene) malononitrile. This compound is then reacted with N, N-dimethylformamide dimethyl acetal to obtain 2-(3-(dimethylamino)-1-methoxy allyl) malononitrile. Under acidic conditions, this compound is converted to 2-hydroxy-3-cyano-4-methoxypyridine, which is then reacted with a chlorinating reagent to obtain 2-chloro-3-cyano-4-methoxypyridine. Finally, 2-chloro-3-cyano-4-methoxypyridine is reacted with a bromination reagent to obtain 4-Bromo-2-chloronicotinonitrile .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloronicotinonitrile is characterized by the presence of bromine, chlorine, and nitrile groups attached to a pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Bromo-2-chloronicotinonitrile have been described in the synthesis analysis section. The reactions involve the use of various reagents and conditions, including trimethyl orthoacetate, N, N-dimethylformamide dimethyl acetal, acidic conditions, a chlorinating reagent, and a bromination reagent .Scientific Research Applications
- Pharmaceutical and Pesticide Intermediates
- 4-Bromo-2-chloronicotinonitrile is an important pharmaceutical intermediate . It is also used in the synthesis of pesticide intermediates .
- The compound is used in the synthesis of thienopyridines, which are characteristic IKK beta inhibitors .
- The synthesis involves several steps, including the reaction of malononitrile with trimethyl orthoacetate, reaction with N, N-dimethylformamide dimethyl acetal, and subsequent reactions under acidic conditions .
- The synthesis process is reported to be simple, with mild reaction conditions and a high output rate .
-
Synthesis of Thienopyridines
- 4-Bromo-2-chloronicotinonitrile is used in the synthesis of thienopyridines, which are characteristic IKK beta inhibitors .
- The synthesis process involves several steps, including the reaction of malononitrile with trimethyl orthoacetate, reaction with N, N-dimethylformamide dimethyl acetal, and subsequent reactions under acidic conditions .
- The synthesis process is reported to be simple, with mild reaction conditions and a high output rate .
-
Chemical Properties and Storage
-
Synthesis of 4-Bromo-2-chloronicotinonitrile
- A patent discloses a method for synthesizing 4-Bromo-2-chloronicotinonitrile, which involves several steps :
- Reacting malononitrile with trimethyl orthoacetate to obtain 2-(1-methoxy ethylidene) malononitrile, and reacting with N, N-dimethylformamide dimethyl acetal to obtain 2-(3-(dimethylamino)-1-methoxy allyl) malononitrile .
- Reacting 2-(3-(dimethylamino)-1-methoxyallyl) malononitrile under an acidic condition to obtain 2-hydroxy-3-cyano-4-methoxypyridine, and then reacting with a chlorinating reagent to obtain 2-chloro-3-cyano-4-methoxypyridine .
- Reacting 2-chloro-3-cyano-4-methoxypyridine with a bromination reagent to obtain 4-bromo-2-chloronicotinonitrile .
- The advantages of this method are its simple process, mild reaction conditions, and high output rate .
- A patent discloses a method for synthesizing 4-Bromo-2-chloronicotinonitrile, which involves several steps :
-
Chemical Properties and Storage
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAHFQLANUWCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloronicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)


![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)


![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)
![N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide](/img/structure/B2511713.png)


![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511721.png)